N-(2,5-二氯苯基)-N-(苯磺酰基)甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

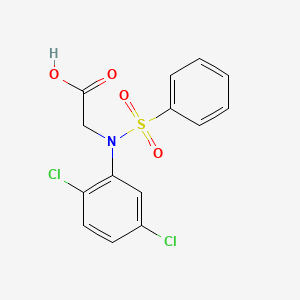

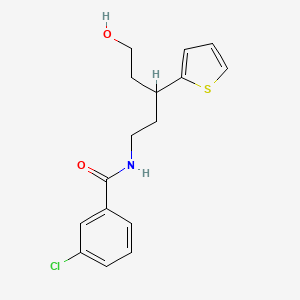

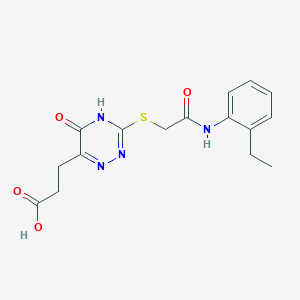

N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine is a derivative of N-(phenylsulfonyl)glycine, which is a known inhibitor of aldose reductase, an enzyme implicated in diabetic complications. The compound is part of a broader class of N-(phenylsulfonyl)glycines and their analogues, which have been synthesized and evaluated for their potential therapeutic effects. These compounds are characterized by the presence of a phenylsulfonyl group attached to the nitrogen atom of glycine, with various substitutions on the phenyl ring that can influence their biological activity and interaction with target enzymes .

Synthesis Analysis

The synthesis of N-(phenylsulfonyl)glycines and their derivatives, including those with chlorophenyl groups, involves the reaction of appropriate amino acid esters with arylsulfonyl chlorides. The process can be carried out without the need for protecting groups on the phenolic hydroxy group, using a mixture of solvents such as THF/DMF and a base like sodium carbonate. This method allows for the chemoselective arylsulfonylation of the amino acid esters, yielding the desired products with good yields and without racemization of the stereogenic carbon centers .

Molecular Structure Analysis

The molecular structure of N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine is characterized by the presence of a sulfonyl group and a dichlorophenyl group attached to the nitrogen atom of glycine. The specific arrangement of these groups and the overall three-dimensional conformation of the molecule can significantly affect its interaction with enzymes such as aldose reductase. The stereochemistry of the molecule, particularly the configuration of the stereogenic center, is also crucial for its biological activity, as seen in the case of the S isomers being more active than the R isomers in related compounds .

Chemical Reactions Analysis

The chemical reactivity of N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine and its analogues is influenced by the presence of the sulfonyl and phenyl groups. These groups can participate in various chemical reactions, including nucleophilic substitutions, where the phenoxide anion may compete with the amino group for nucleophilic attack. The use of specific solvents and additives, such as DMF, can enhance the chemoselectivity of these reactions by solvating the oxygen atom of the formed N,O-dianion, thereby reducing its nucleophilicity and favoring N-substitution over O-substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine are influenced by its molecular structure. The presence of the sulfonyl and dichlorophenyl groups can affect the compound's solubility, stability, and overall reactivity. These properties are important for the compound's biological activity and its potential as a therapeutic agent. The solubility in different solvents, the stability under various conditions, and the reactivity towards different reagents are all critical factors that determine the compound's suitability for pharmaceutical applications .

科学研究应用

甘氨酸在植物抗逆中的作用

植物中甜菜碱(GB)和脯氨酸的积累响应环境胁迫(例如干旱、盐度、极端温度)在渗透耐受中起重要作用。这些化合物增强酶和膜的完整性并介导渗透调节。尽管“N-(2,5-二氯苯基)-N-(苯磺酰基)甘氨酸”没有被直接提及,但了解甘氨酸及其衍生物的作用机制可以为研究植物中新的抗逆策略提供信息(Ashraf & Foolad, 2007)。

甘氨酸受体和神经传递

甘氨酸通过甘氨酸受体(GlyR)作为中枢神经系统中的抑制性神经递质。GlyR是介导抑制性神经传递的氯离子通道。对与GlyR相互作用的化合物(例如“N-(2,5-二氯苯基)-N-(苯磺酰基)甘氨酸”)的研究可以发现神经系统疾病的新治疗靶点(Baer et al., 2009)。

除草剂对环境和健康的影响

对草甘膦等除草剂的研究强调了了解化学化合物对环境和健康影响的重要性。“N-(2,5-二氯苯基)-N-(苯磺酰基)甘氨酸”由于其化学结构,可能需要类似的研究来评估其安全性和环境持久性(Van Bruggen et al., 2018)。

甘氨酸和人类健康

甘氨酸在人类健康中具有多种作用,从充当神经递质到参与代谢途径。了解“N-(2,5-二氯苯基)-N-(苯磺酰基)甘氨酸”等衍生物的生物活性和治疗潜力可以为各种健康状况的新治疗方法的开发做出贡献(Zhong et al., 2003)。

属性

IUPAC Name |

2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c15-10-6-7-12(16)13(8-10)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOOFHFEADLBMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2538616.png)

![3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine](/img/structure/B2538617.png)

![N-{1-[(3-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloropyridine-4-carboxamide](/img/structure/B2538620.png)

![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2538631.png)

![[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate](/img/structure/B2538632.png)